molecular formula C22H27N3O3 B251481 3-ethoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide

3-ethoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide

Cat. No.: B251481
M. Wt: 381.5 g/mol
InChI Key: COVWYMKGSDNFOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known by its chemical formula C21H28N4O2.

Mechanism of Action

The mechanism of action of 3-ethoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has a significant impact on the biochemical and physiological processes of cancer cells. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and disrupt the cell cycle.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-ethoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide in lab experiments is its high potency and selectivity towards cancer cells, which makes it an effective tool for studying cancer biology. However, one of the limitations of using this compound in lab experiments is its potential toxicity towards normal cells, which requires careful handling and monitoring.

Future Directions

There are several future directions for research on 3-ethoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide. These include:
1. Further studies to elucidate the mechanism of action of this compound and identify its molecular targets in cancer cells.
2. Development of novel analogs of this compound with improved potency and selectivity towards cancer cells.
3. Investigation of the potential applications of this compound in combination with other anticancer drugs for synergistic effects.
4. Evaluation of the pharmacokinetic and pharmacodynamic properties of this compound in preclinical and clinical studies to assess its safety and efficacy as a potential anticancer drug.
In conclusion, this compound is a promising compound that has potential applications in the field of medicinal chemistry. Its high potency and selectivity towards cancer cells make it an effective tool for studying cancer biology and developing new anticancer drugs. However, further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in preclinical and clinical studies.

Synthesis Methods

The synthesis of 3-ethoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide involves the reaction between 4-(4-propanoylpiperazin-1-yl)aniline and 3-ethoxybenzoyl chloride in the presence of a base. The reaction takes place under mild conditions and yields a high purity product.

Scientific Research Applications

3-ethoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit significant activity against various types of cancer cells, making it a promising candidate for the development of anticancer drugs.

Properties

Molecular Formula

C22H27N3O3

Molecular Weight

381.5 g/mol

IUPAC Name

3-ethoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide

InChI

InChI=1S/C22H27N3O3/c1-3-21(26)25-14-12-24(13-15-25)19-10-8-18(9-11-19)23-22(27)17-6-5-7-20(16-17)28-4-2/h5-11,16H,3-4,12-15H2,1-2H3,(H,23,27)

InChI Key

COVWYMKGSDNFOV-UHFFFAOYSA-N

SMILES

CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OCC

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OCC

Origin of Product

United States

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